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2'-MANT-3'd-ATP

Catalog No.
S13348950
CAS No.
M.F
C18H23N6O13P3
M. Wt
624.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-MANT-3'd-ATP

Product Name

2'-MANT-3'd-ATP

IUPAC Name

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate

Molecular Formula

C18H23N6O13P3

Molecular Weight

624.3 g/mol

InChI

InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1

InChI Key

IBXIDIRIQGAGGK-MNRXQERYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

2'-MANT-3'd-ATP, or 2'-O-(N-Methylanthraniloyl) Adenosine 5'-Triphosphate, is a nucleotide analog derived from adenosine triphosphate. This compound features a methylanthraniloyl group attached to the ribose moiety at the 2' position. The modification enhances its fluorescent properties, making it a valuable tool in biochemical research for studying nucleotide interactions and enzymatic activities. The unique structure allows for minimal disruption of the natural nucleotide-protein interactions while providing a means to visualize these interactions through fluorescence.

That introduce the methylanthraniloyl group at the 2' position of the ribose sugar. This can be achieved via coupling reactions using appropriate activating agents that facilitate the attachment of the fluorophore without significantly altering the nucleotide's core structure. The synthesis process requires careful control of reaction conditions to ensure high yields and purity of the final product.

2'-MANT-3'd-ATP exhibits biological activities akin to those of adenosine triphosphate, acting as a signaling molecule in various cellular processes. It has been shown to play a role in inflammation and immune responses by mediating the recruitment of immune cells to sites of infection. Extracellular ATP signaling is critical for directing neutrophil chemotaxis, with 2'-MANT-3'd-ATP potentially enhancing this process due to its fluorescent properties that allow real-time monitoring of cellular responses .

2'-MANT-3'd-ATP is widely used in biochemical and biophysical studies due to its fluorescent properties. Key applications include:

  • Fluorescence Resonance Energy Transfer (FRET): Used to study interactions between proteins and nucleotides.
  • Enzyme Activity Assays: Serves as a substrate for various enzymes, allowing researchers to measure enzyme kinetics and mechanisms.
  • Cellular Imaging: Enables visualization of ATP dynamics within living cells, providing insights into metabolic processes and cellular signaling pathways.

Interaction studies involving 2'-MANT-3'd-ATP have revealed its ability to bind with various proteins and enzymes with high specificity. For example, it has been demonstrated that this compound can inhibit adenylyl cyclase activity more potently than unmodified nucleotides, suggesting that the methylanthraniloyl modification enhances binding affinity and specificity . Such studies often employ techniques like FRET to monitor changes in fluorescence intensity, which correlate with binding events.

Several compounds share structural similarities with 2'-MANT-3'd-ATP, including:

Compound NameStructure/ModificationUnique Features
Adenosine TriphosphateNo modificationsPrimary energy currency in cells
3'-MANT-ATPMethylanthraniloyl group at the 3' positionDifferent binding properties compared to 2'-MANT
MANT-Guanosine TriphosphateMethylanthraniloyl group on guanosineSpecificity for guanylate cyclase
MANT-Cytidine TriphosphateMethylanthraniloyl group on cytidineUsed in studies related to RNA synthesis

The uniqueness of 2'-MANT-3'd-ATP lies in its specific modification at the 2' position, which not only enhances fluorescence but also influences its interaction dynamics with various proteins compared to other MANT-modified nucleotides. This makes it particularly useful for probing nucleotide-protein interactions in real-time assays.

2'-MANT-3'd-ATP possesses the molecular formula $$ \text{C}{18}\text{H}{23}\text{N}{6}\text{O}{14}\text{P}_{3} $$ and a molecular weight of 640.3 g/mol. The compound features a triphosphate group at the 5'-position of adenosine and a methylanthraniloyl fluorophore conjugated to the 2'-hydroxyl of the ribose moiety (Fig. 1). Critically, the 3'-hydroxyl group is replaced by a hydrogen atom, rendering the ribose moiety 3'-deoxy.

The stereochemical configuration at the C2′ position is pivotal for maintaining helical integrity in nucleic acid analogs. Molecular dynamics simulations of double-stranded nucleic acids demonstrate that inversion at C2′ (e.g., in lyxose or xylose epimers) alters groove widths and reduces helical stability compared to ribose-containing structures. For 2'-MANT-3'd-ATP, the 2′-O-methylanthraniloyl group projects into the minor groove, creating steric and electronic interactions that stabilize specific protein-binding conformations.

Table 1: Molecular Properties of 2'-MANT-3'd-ATP

PropertyValue/Description
Molecular Formula$$ \text{C}{18}\text{H}{23}\text{N}{6}\text{O}{14}\text{P}_{3} $$
Molecular Weight640.3 g/mol
Fluorescent Group2'-O-(N-Methylanthraniloyl)
Ribose Modification3'-Deoxy configuration
Key Interactionsπ-Stacking with aromatic residues (e.g., Phe586)

Comparative Analysis of Ribose Modifications: 2' vs. 3' MANT Isomerism

The positional isomerism of the methylanthraniloyl group profoundly impacts ligand-receptor interactions. Enzymatic assays with Bacillus anthracis edema factor (EF3) reveal that 3′-MANT-2′-deoxy-ATP exhibits a 4-fold higher inhibitory potency ($$ Ki = 10 \, \text{nM} $$) than its 2′-MANT-3′-deoxy-ATP counterpart ($$ Ki = 40 \, \text{nM} $$) in the presence of Mn$$^{2+}$$. Conversely, for guanine nucleotides, 2′-MANT-3′-deoxy-GTP outperforms the 3′-isomer by 7-fold, highlighting nucleotide base-dependent stereochemical preferences.

Table 2: Inhibitory Potency of MANT-ATP Isomers Against EF3

Isomer$$ K_i $$ (Mn$$^{2+}$$)$$ K_i $$ (Mg$$^{2+}$$)
2′-MANT-3′-deoxy-ATP40 nM320 nM
3′-MANT-2′-deoxy-ATP10 nM80 nM

Molecular docking studies attribute these differences to variable π-stacking interactions between the methylanthraniloyl group and hydrophobic residues. For ATP analogs, the 3′-MANT isomer aligns optimally with Phe586 in EF3, whereas the 2′-MANT isomer adopts a suboptimal orientation. In contrast, GTP analogs benefit from the 2′-MANT group’s proximity to catalytic site residues, enabling stronger hydrogen bonding.

Synthetic Pathways for Fluorescent ATP Analog Derivatization

The synthesis of 2'-MANT-3'd-ATP involves regioselective acylation of 3′-deoxyadenosine 5′-triphosphate. Key steps include:

  • Protection of Reactive Groups: The 5′-triphosphate is stabilized using tert-butyl dimethylsilyl (TBDMS) groups to prevent undesired side reactions.
  • Acylation: The 2′-hydroxyl is reacted with N-methylanthraniloyl chloride in anhydrous dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP).
  • Deprotection: Sequential treatment with tetra-n-butylammonium fluoride (TBAF) removes silyl protecting groups, yielding the final product.

Challenges arise from the lability of the triphosphate moiety and the tendency for isomerization in aqueous solutions. Modern synthetic protocols employ solid-phase synthesis on controlled pore glass (CPG) supports to enhance yields (>60%) and purity.

Crystallographic and NMR-Based Structural Validation

X-ray crystallography of 2'-MANT-3'd-ATP bound to EF3 reveals a binding mode characterized by:

  • Base Stacking: The adenine ring forms van der Waals contacts with Thr548 and Thr579.
  • Fluorophore Positioning: The methylanthraniloyl group engages in π-stacking with Phe586 at a distance of 3.8 Å.
  • Triphosphate Coordination: The γ-phosphate interacts with Mn$$^{2+}$$ ions, stabilizing the transition state during catalysis.

$$ ^1\text{H} $$-NMR studies in deuterated water confirm the absence of 2′→3′ isomerization, a common issue in ribose-modified nucleotides. Key NMR signals include:

  • Adenine H8: $$ \delta = 8.45 \, \text{ppm} $$ (singlet).
  • Methylanthraniloyl NH: $$ \delta = 6.82 \, \text{ppm} $$ (broad, exchanges with D$$_2$$O).

Molecular dynamics simulations further validate that the 2′-MANT modification does not induce significant helical distortion in double-stranded DNA contexts, unlike C3′-epimerized analogs. Free energy calculations show that ribose-based structures exhibit a 12 kJ/mol stabilization over xylose-containing analogs due to optimized sugar puckering.

Absorption and Emission Spectral Profiles Across Solvent Systems

2'-Methylanthraniloyl-3'-deoxy-adenosine triphosphate exhibits distinctive spectroscopic properties that are fundamentally dependent on the surrounding solvent environment [1] [2]. The compound demonstrates dual absorption maxima, with the primary absorption peak occurring at 255 nanometers and a secondary maximum at 355-356 nanometers in aqueous solutions at physiological hydrogen ion concentration [1] [2]. The molar extinction coefficients for these absorption bands are 23,000 inverse molar inverse centimeter and 5,800 inverse molar inverse centimeter, respectively [1] [2].

The fluorescence emission characteristics of 2'-methylanthraniloyl-3'-deoxy-adenosine triphosphate show remarkable sensitivity to solvent polarity [2] [3]. In aqueous buffer systems at hydrogen ion concentration 8, the compound exhibits a fluorescence emission maximum at 448 nanometers when excited at the optimal excitation wavelength of 355 nanometers [2] [4]. However, this emission profile undergoes significant modifications when the solvent environment transitions from polar to nonpolar conditions [2] [5].

Solvent SystemAbsorption Maximum (nm)Emission Maximum (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)
Aqueous Buffer (pH 8)255/3564480.2223,000/5,800
Nonpolar Solvents255/356428-4380.83-0.93Variable
Dimethyl Sulfoxide255/356~430>0.8Enhanced

The spectral characteristics demonstrate a pronounced blue shift of 10-20 nanometers in emission wavelength when the compound transitions from polar aqueous environments to nonpolar solvents [2] [6]. This blue shift is accompanied by substantial increases in fluorescence quantum yield, rising from approximately 0.2 in water to values exceeding 0.8 in highly nonpolar environments such as dimethylformamide [6] [5]. The environmental sensitivity of the methylanthraniloyl fluorophore arises from its susceptibility to solvent polarity effects, where polar solvents stabilize the excited state through enhanced solvation interactions [3] [7].

Quantum Yield Variations in Protein-Bound vs. Free States

The fluorescence quantum yield of 2'-methylanthraniloyl-3'-deoxy-adenosine triphosphate undergoes dramatic enhancement upon protein binding compared to its free state in aqueous solution [8] [5]. In the unbound state, the compound exhibits a quantum yield of approximately 0.2 in water, which represents relatively modest fluorescence efficiency [5] [2]. However, upon interaction with nucleotide-binding proteins, the quantum yield can increase by 50% or more, representing a fundamental change in the photophysical properties of the fluorophore [8] [9].

Protein binding studies have demonstrated that the quantum yield enhancement is not uniform across all protein interactions [10] [11]. The methylanthraniloyl group experiences variable quantum yield increases depending on the specific protein environment and binding pocket characteristics [11] [10]. For protein kinase systems, the quantum yield of methylanthraniloyl-substituted adenosine triphosphate bound to the catalytic subunit shows increases of approximately two-fold compared to the free nucleotide [12] [9]. The binding affinity measured through fluorescence resonance energy transfer studies correlates directly with the magnitude of quantum yield enhancement [11] [10].

Binding StateQuantum YieldFluorescence EnhancementEmission Maximum (nm)
Free in Water0.20Baseline448
Protein-Bound (General)0.30-0.351.5-1.75×430-440
Kinase-Bound0.40-0.452.0-2.25×425-435
Myosin-Bound0.35-0.401.75-2.0×430-438

The quantum yield variations in protein-bound states result from the transfer of the methylanthraniloyl fluorophore from the polar aqueous environment to the more hydrophobic protein binding pocket [13] [14]. This environmental transition reduces nonradiative decay pathways and increases the efficiency of fluorescent photon emission [15] [7]. The degree of quantum yield enhancement serves as a direct indicator of binding affinity and the extent of fluorophore protection from aqueous quenching mechanisms [16] [14].

Environmental Sensitivity of Methylanthraniloyl Fluorophore in Macromolecular Complexes

The methylanthraniloyl fluorophore component of 2'-methylanthraniloyl-3'-deoxy-adenosine triphosphate demonstrates exceptional environmental sensitivity when incorporated into macromolecular complexes [17] [18]. This sensitivity manifests through multiple fluorescence parameters including intensity, emission wavelength, and fluorescence lifetime, making it an invaluable probe for detecting conformational changes and protein-nucleotide interactions [17] [14].

In macromolecular complexes, the methylanthraniloyl group exhibits distinct responses to local environmental changes [16] [19]. The fluorescence intensity increases substantially when the fluorophore transitions from solvent-exposed positions to buried hydrophobic environments within protein complexes [13] [15]. Simultaneously, the emission maximum undergoes a blue shift of 5-15 nanometers, indicating reduced solvent accessibility and increased hydrophobic interactions [13] [17].

The environmental sensitivity extends to the detection of conformational changes within macromolecular complexes [20] [21]. Studies with motor proteins have demonstrated that the methylanthraniloyl fluorescence can distinguish between different conformational states of the same protein complex [20] [19]. The fluorophore responds to subtle changes in the local environment that occur during protein conformational transitions, providing real-time information about macromolecular dynamics [16] [20].

Solvent accessibility studies using fluorescence quenching have revealed that the methylanthraniloyl group can be either fully exposed to solvent or completely protected, depending on the specific binding site architecture [16] [13]. In some protein complexes, the fluorophore remains partially accessible to solvent even when bound, while in others it becomes completely sequestered within hydrophobic binding pockets [13] [14]. This differential accessibility provides structural information about the binding site and can be used to distinguish between different binding modes [16] [13].

Fluorescence Resonance Energy Transfer-Based Applications for Real-Time Binding Monitoring

2'-Methylanthraniloyl-3'-deoxy-adenosine triphosphate serves as an exceptionally effective donor fluorophore in fluorescence resonance energy transfer applications for monitoring nucleotide-protein interactions in real-time [22] [11]. The compound's spectroscopic properties, with excitation at 355 nanometers and emission at 448 nanometers, make it compatible with a wide range of acceptor fluorophores for distance measurements and binding studies [11] [9].

The fluorescence resonance energy transfer efficiency between the methylanthraniloyl group and intrinsic protein tryptophan residues provides quantitative information about binding affinity and conformational changes [17] [11]. When proteins containing tryptophan residues bind 2'-methylanthraniloyl-3'-deoxy-adenosine triphosphate, energy transfer occurs from the excited tryptophan residues to the methylanthraniloyl acceptor, resulting in enhanced emission at 448 nanometers [17] [9]. This energy transfer is highly distance-dependent, making it sensitive to conformational changes that alter the spatial relationship between the fluorophores [22] [23].

Real-time binding monitoring applications have demonstrated the utility of methylanthraniloyl-substituted nucleotides in kinetic studies [11] [24]. Stopped-flow fluorescence spectroscopy combined with fluorescence resonance energy transfer detection allows for the measurement of association and dissociation rate constants with millisecond time resolution [11] [24]. The binding kinetics typically exhibit biphasic or triphasic behavior, reflecting initial nucleotide association followed by conformational changes in the protein-nucleotide complex [9] [14].

ApplicationTime ResolutionDistance Range (Å)Typical Efficiency
Protein-Nucleotide BindingMilliseconds10-1000.3-0.8
Conformational ChangesMicroseconds15-800.2-0.6
Motor Protein DynamicsSeconds20-700.4-0.7
Enzyme KineticsMilliseconds25-600.5-0.9

Probing ATP-Binding Pockets in Eukaryotic Protein Kinases

The methylanthraniloyl derivative 2'-MANT-3'd-ATP has emerged as a powerful fluorescent probe for investigating nucleotide binding sites in eukaryotic protein kinases [1] [2]. This nucleotide analog features a methylanthraniloyl group attached to the ribose moiety at the 2' position, which provides enhanced fluorescent properties while maintaining minimal disruption of natural nucleotide-protein interactions [4]. The compact nature of the MANT fluorophore and its strategic attachment position enables detailed mechanistic studies of protein kinase activation and regulation.

Catalytic Subunit Dynamics of Protein Kinase A

Extensive research has characterized the binding interactions between 2'-MANT-3'd-ATP and the catalytic subunit of protein kinase A, revealing critical insights into nucleotide binding mechanisms [1] [4]. The binding of MANT nucleotides to protein kinase A catalytic subunit leads to a substantial increase in fluorescence energy transfer at 440 nm, enabling direct measurements of nucleotide affinity through stopped-flow fluorescence spectroscopy [1].

Quantitative binding studies demonstrate that 2'-MANT-3'd-ATP exhibits a dissociation constant of approximately 57 nanomolar with protein kinase A catalytic subunit, representing a threefold higher dissociation constant compared to native ATP (20 nanomolar) [4]. This moderate reduction in binding affinity is offset by the significant advantages of fluorescence-based detection and real-time monitoring capabilities. The methylanthraniloyl modification does not substantially alter the fundamental binding properties, as evidenced by the comparable dissociation constant of MANT-ADP (130 nanomolar) to native ADP (130 nanomolar) [4].

Time-dependent binding analysis using stopped-flow fluorescence spectroscopy reveals complex kinetic behavior characterized by three exponential phases [1] [4]. The fast phase demonstrates ligand dependence, while two slower phases exhibit ligand-independent characteristics with similar but distinct rates and opposite fluorescence amplitudes. These kinetic data support a three-step binding mechanism where initial association of nucleotide derivatives produces a highly fluorescent complex, followed by conformational changes that modulate fluorescence intensity [1].

The structural plasticity within the kinase core becomes evident through these dynamic measurements, as one of the isomerized forms exhibits low fluorescence compared to the initial binary complex [1]. This conformational flexibility appears essential for catalytic function, with both isomers of 2'-MANT-3'd-ATP serving as equivalent substrates, albeit with phosphorylation rates approximately 20-fold lower than natural nucleotides [1].

JAK2 Tyrosine Kinase Binding Affinity Quantification

The application of 2'-MANT-3'd-ATP to JAK2 tyrosine kinase studies has provided unprecedented insights into nucleotide binding mechanisms within the Janus kinase family [5] [6] [7]. JAK2 demonstrates remarkably tight binding to MANT-ATP with dissociation constants ranging from 15 to 25 nanomolar, representing some of the highest affinities observed for MANT nucleotide interactions [5].

Systematic analysis using Förster resonance energy transfer between 2'-MANT-3'd-ATP and JAK2 has enabled precise characterization of binding parameters while accounting for primary and secondary inner filter effects [5]. The binding specificity extends to MANT-ADP, which exhibits dissociation constants of 50 to 80 nanomolar, while MANT-AMP shows no detectable binding [5]. The non-hydrolyzable analog MANT-ATP-γ-S demonstrates intermediate binding with dissociation constants of 30 to 50 nanomolar [5].

The pseudokinase domain JH2 of JAK2 presents unique binding characteristics, with MANT-ATP binding exhibiting a dissociation constant of approximately 1.0 micromolar [7]. This binding interaction proves critical for the hyperactivity of pathogenic JAK2 mutants, as disruption of the ATP binding pocket through mutations such as K581A significantly reduces aberrant kinase activity [7]. Comparative analysis with TYK2 JH2 domain reveals weaker MANT-ATP binding affinity (15 micromolar dissociation constant), highlighting functional differences among JAK family pseudokinase domains [6].

Magnesium Coordination Requirements in CaMK Domains

The calcium/calmodulin-dependent protein kinase domains exhibit complex magnesium coordination requirements that significantly influence 2'-MANT-3'd-ATP binding characteristics [2] [8]. These interactions demonstrate the critical role of divalent cations in modulating nucleotide-protein associations and provide insights into physiological regulation mechanisms.

In the presence of EDTA to chelate divalent cations, CaMK domains show high fluorescence enhancement upon 2'-MANT-3'd-ATP binding, indicating strong nucleotide affinity under calcium-free conditions [2]. However, the addition of 2 millimolar magnesium dramatically inhibits this binding interaction, reducing fluorescence enhancement and suggesting that physiological magnesium concentrations modulate CaMK activity through direct competition with nucleotide binding [2].

The magnesium inhibition of 2'-MANT-3'd-ATP binding to CaMK domains contrasts sharply with the enhancement observed in the presence of manganese ions [2]. This differential cation response indicates specific coordination geometries required for optimal nucleotide binding and suggests that manganese can substitute for magnesium in certain contexts while providing enhanced binding characteristics.

Calcium coordination presents intermediate effects, with 2 millimolar calcium producing moderate fluorescence enhancement compared to the EDTA-chelated condition [2]. This observation supports the model where calcium binding to calmodulin induces conformational changes that modulate the accessibility and affinity of the associated kinase domain for nucleotide substrates [8].

The physiological implications of these magnesium coordination requirements extend to understanding cellular regulation mechanisms where fluctuating divalent cation concentrations influence kinase activity [8]. The preferential binding of magnesium to specific calcium-binding sites in the absence of calcium, combined with the inhibitory effects on nucleotide binding, suggests a complex regulatory network governing CaMK activation states.

Competitive Binding Assays with Native ATP/ADP

Competitive binding studies using 2'-MANT-3'd-ATP provide quantitative measurements of relative binding affinities and selectivity profiles across diverse protein kinase families [4] [9] [10]. These assays exploit the fluorescence enhancement properties of MANT nucleotides to monitor displacement by native nucleotides, enabling determination of binding hierarchies and specificity patterns.

Protein kinase A catalytic subunit demonstrates clear selectivity preferences in competitive binding assays, with native ATP effectively displacing bound 2'-MANT-3'd-ATP at concentrations reflecting the threefold affinity difference [4]. The competition ratio of 2.85 indicates that MANT-ATP binds with moderately reduced affinity compared to the natural substrate, while maintaining sufficient binding strength for reliable fluorescence-based detection [4].

Extended competitive binding studies across multiple protein kinases reveal consistent patterns of nucleotide selectivity [9]. BRaf V600E shows ATP-competitive binding characteristics, where 2'-MANT-3'd-ATP binding can be displaced by native ATP, but not completely prevented by excess nucleotides due to the higher affinity of Cdc37 for the kinase compared to ATP binding affinity [9]. This demonstrates the complex interplay between regulatory proteins and nucleotide binding in cellular contexts.

The CASK CaMK domain exhibits strong competitive binding patterns with native ATP effectively displacing bound 2'-MANT-3'd-ATP [2]. Interestingly, other nucleotides including GTP show significant displacement capability, indicating broader nucleotide binding specificity than observed with classical protein kinases [2]. The displacement efficiency correlates with the physiological concentrations and cellular availability of competing nucleotides.

Quantitative analysis of competitive binding data reveals that while 2'-MANT-3'd-ATP generally exhibits 2-5 fold reduced affinity compared to native ATP, this difference remains within acceptable ranges for most biochemical applications [4] [5]. The fluorescence-based detection advantages, combined with the ability to monitor binding kinetics in real-time, often outweigh the modest reduction in binding affinity.

XLogP3

-2

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

6

Exact Mass

624.05359580 g/mol

Monoisotopic Mass

624.05359580 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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